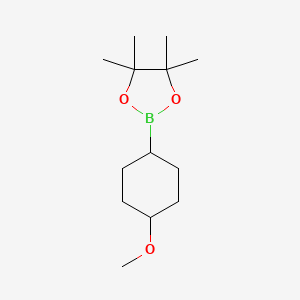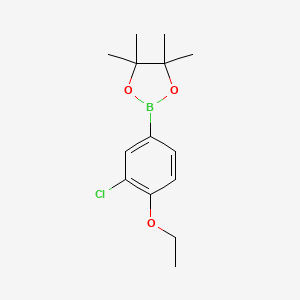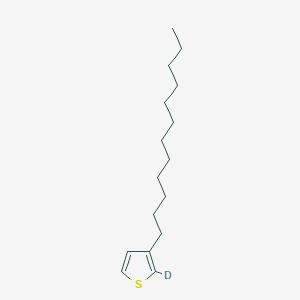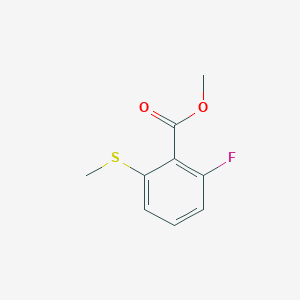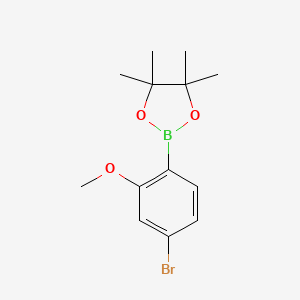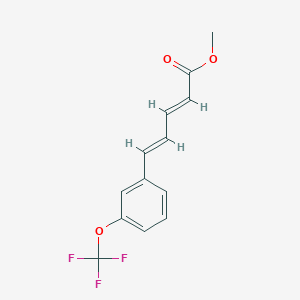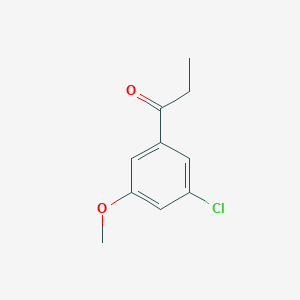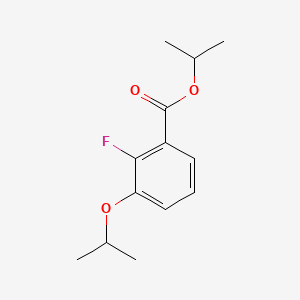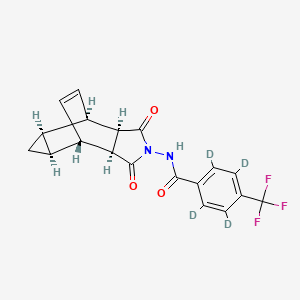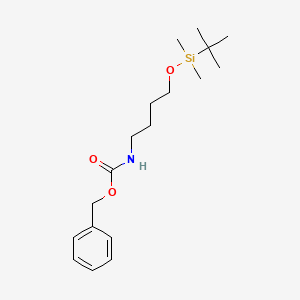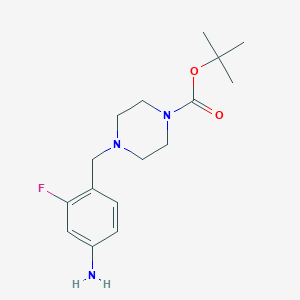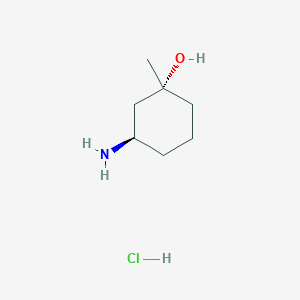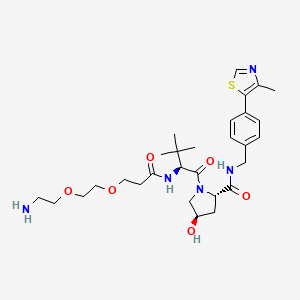
(S,R,S)-Ahpc-peg2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-Ahpc-peg2-amine is a chiral compound with a specific stereochemistry. It is a derivative of amine, containing a polyethylene glycol (PEG) linker, which is often used to enhance the solubility and stability of molecules in biological systems. The compound’s unique stereochemistry can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg2-amine typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Formation of the PEG Linker: The polyethylene glycol chain is synthesized or purchased, and functional groups are introduced to allow for further reactions.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Chiral Center Formation: The stereochemistry is introduced using chiral catalysts or starting materials, ensuring the correct (S,R,S) configuration.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing large-scale purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-Ahpc-peg2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(S,R,S)-Ahpc-peg2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a drug delivery agent, leveraging the PEG linker to improve solubility and stability.
Industry: Utilized in the development of new materials with specific properties, such as hydrogels and polymers.
Mecanismo De Acción
The mechanism of action of (S,R,S)-Ahpc-peg2-amine involves its interaction with molecular targets through its amine group and PEG linker. The chiral centers play a crucial role in determining the binding affinity and specificity to these targets. The PEG linker enhances the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(R,S,R)-Ahpc-peg2-amine: Differing in stereochemistry, which can lead to different biological activities.
(S,S,S)-Ahpc-peg2-amine: Another stereoisomer with distinct properties.
PEGylated amines: Compounds with similar PEG linkers but different amine structures.
Uniqueness
(S,R,S)-Ahpc-peg2-amine’s unique stereochemistry and PEG linker combination make it particularly valuable in applications requiring specific interactions and enhanced solubility. Its distinct configuration can lead to unique biological activities compared to its stereoisomers.
Propiedades
Fórmula molecular |
C29H43N5O6S |
|---|---|
Peso molecular |
589.7 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O6S/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |
Clave InChI |
OAADYPWRGTWTCE-MVERNJQCSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


